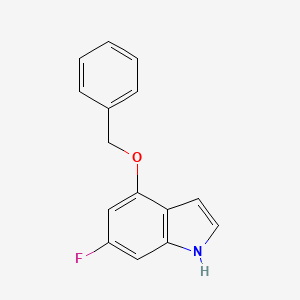

4-(Benzyloxy)-6-fluoro-1H-indole

Descripción general

Descripción

4-(Benzyloxy)-6-fluoro-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely found in nature and are known for their diverse biological activities. The presence of a benzyloxy group at the 4-position and a fluoro group at the 6-position of the indole ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-6-fluoro-1H-indole typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of the appropriate starting materials, such as 4-benzyloxyaniline and 6-fluoroindole.

Coupling Reaction: The key step involves the coupling of 4-benzyloxyaniline with 6-fluoroindole under specific reaction conditions. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of a palladium catalyst, a base, and a suitable solvent.

Purification: The crude product is then purified using techniques such as column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

4-(Benzyloxy)-6-fluoro-1H-indole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

Substitution: The fluoro group at the 6-position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

Oxidation: Formation of oxidized indole derivatives.

Reduction: Formation of reduced indole derivatives.

Substitution: Formation of substituted indole derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

4-(Benzyloxy)-6-fluoro-1H-indole belongs to the indole family, characterized by a bicyclic structure that includes a benzene ring fused to a pyrrole ring. The presence of the benzyloxy and fluorine substituents enhances its chemical properties, making it a versatile scaffold for drug development.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, making it a candidate for various therapeutic applications.

Antimicrobial Properties

Studies have shown that compounds with indole structures can possess antimicrobial activity. For instance, derivatives similar to this compound have been evaluated for their effectiveness against various bacterial strains, demonstrating significant inhibition rates .

Anticancer Potential

Indole derivatives are known for their anticancer properties. Research has indicated that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Specific studies have highlighted its effectiveness against several cancer cell lines .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation .

Medicinal Chemistry Applications

The unique structural characteristics of this compound make it an attractive scaffold for drug design.

Design of Small Molecule Inhibitors

In the context of antiviral research, particularly against HIV, indole derivatives like this compound have been explored as potential small molecule inhibitors targeting viral fusion proteins . This application highlights the importance of structural modifications in enhancing biological activity.

Development of New Therapeutics

The versatility of the indole scaffold allows for the development of new therapeutic agents targeting various diseases, including tuberculosis and other infectious diseases . Researchers are focusing on modifying the benzyloxy and fluorine substituents to optimize efficacy and reduce toxicity.

Case Study 1: Antimicrobial Activity

A study evaluated several indole derivatives, including this compound, against common pathogens. The results indicated a minimum inhibitory concentration (MIC) that was comparable to standard antibiotics, suggesting potential use as an antimicrobial agent .

Case Study 2: Anticancer Activity

Another research project focused on the anticancer effects of this compound on human cancer cell lines. The findings revealed that treatment with this compound significantly reduced cell viability and induced apoptosis in a dose-dependent manner .

Mecanismo De Acción

The mechanism of action of 4-(Benzyloxy)-6-fluoro-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(Benzyloxy)-2-hydroxybenzaldehyde

- 4-(Benzyloxy)phenol

- 6-Fluoroindole

Uniqueness

4-(Benzyloxy)-6-fluoro-1H-indole is unique due to the presence of both the benzyloxy and fluoro groups on the indole ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and altered electronic distribution, which can influence its reactivity and biological activity. Compared to similar compounds, this compound may exhibit enhanced stability, selectivity, and potency in various applications.

Actividad Biológica

4-(Benzyloxy)-6-fluoro-1H-indole is an indole derivative that has garnered attention due to its diverse biological activities, particularly in pharmacology and medicinal chemistry. This compound is characterized by the presence of a benzyloxy group at the 4-position and a fluorine atom at the 6-position of the indole structure, which significantly influences its chemical reactivity and biological properties.

The molecular formula of this compound is CHFNO, with a molecular weight of approximately 219.22 g/mol. Its structure can be visualized as an indole ring system with substituents that enhance its reactivity. The electron-withdrawing nature of the fluorine atom and the benzyloxy group contribute to its unique chemical behavior, enabling various nucleophilic substitution reactions and transformations such as hydrolysis and oxidation.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, including:

- Antiviral Activity : Compounds similar to this compound have been investigated for their potential as anti-HIV agents. Studies have shown that indole derivatives can bind effectively to viral proteins, inhibiting cell fusion and viral replication .

- Cholinesterase Inhibition : This compound may also interact with cholinergic pathways, influencing enzyme kinetics related to cholinesterase activity. Such interactions are crucial for developing therapeutic agents targeting neurodegenerative diseases .

- Antioxidant Properties : Some studies suggest that indole derivatives possess antioxidant activity, which can protect cells from oxidative stress, a factor in various diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by variations in its structure. Comparative studies with similar compounds highlight how modifications in substituents affect both chemical reactivity and biological efficacy. Below is a summary table illustrating some related compounds and their unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Bromo-6-fluoro-1H-indole | Bromine at position 5 | Enhanced electrophilicity due to bromine |

| 6-Fluoro-1H-indole | Fluorine at position 6 | Base structure without additional functionalization |

| 4-(Methoxy)-6-fluoro-1H-indole | Methoxy group instead of benzyloxy | Different electronic properties due to methoxy |

| 5-(Benzyloxy)-1H-indole | Benzyloxy group at position 5 | Variation in biological activity compared to 4-position substitution |

These comparisons underscore the importance of substituent positioning and type on the compound's biological activity.

Case Study 1: Antiviral Mechanism

In a study examining the binding affinity of various indole derivatives to the HIV gp41 protein, it was found that modifications similar to those in this compound significantly enhanced binding and anti-fusion activity. The compound demonstrated effective inhibition of viral replication in cell culture assays, indicating its potential as an antiviral agent .

Case Study 2: Cholinesterase Inhibition

A detailed investigation into cholinesterase inhibitors revealed that derivatives of indoles, including those with benzyloxy groups, showed selective inhibition against butyrylcholinesterase (BChE). The study highlighted that structural modifications could lead to increased potency against BChE while maintaining selectivity over acetylcholinesterase (AChE) .

Propiedades

IUPAC Name |

6-fluoro-4-phenylmethoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO/c16-12-8-14-13(6-7-17-14)15(9-12)18-10-11-4-2-1-3-5-11/h1-9,17H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKROWIBAAADFHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC3=C2C=CN3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442499 | |

| Record name | 4-(Benzyloxy)-6-fluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312314-26-4 | |

| Record name | 4-(Benzyloxy)-6-fluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.